N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate
Brand Name: Vulcanchem
CAS No.: 1189709-65-6
VCID: VC0027090
InChI: InChI=1S/C19H23NO3/c1-4-22-19(21)20(3)15(2)17-11-8-12-18(13-17)23-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3/i3D3
SMILES: CCOC(=O)N(C)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2
Molecular Formula: C19H23NO3
Molecular Weight: 316.415

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate

CAS No.: 1189709-65-6

Cat. No.: VC0027090

Molecular Formula: C19H23NO3

Molecular Weight: 316.415

* For research use only. Not for human or veterinary use.

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate - 1189709-65-6

Specification

CAS No. 1189709-65-6
Molecular Formula C19H23NO3
Molecular Weight 316.415
IUPAC Name ethyl N-[1-(3-phenylmethoxyphenyl)ethyl]-N-(trideuteriomethyl)carbamate
Standard InChI InChI=1S/C19H23NO3/c1-4-22-19(21)20(3)15(2)17-11-8-12-18(13-17)23-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3/i3D3
Standard InChI Key AILWQHZCBRQEHX-HPRDVNIFSA-N
SMILES CCOC(=O)N(C)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Physicochemical Properties

Table 1: Physicochemical Properties of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate

PropertyValue
Molecular FormulaC19H23NO3
Molecular Weight313.39 g/mol (calculated)
Physical StateSolid at room temperature (predicted)
CAS Registry Number1187166-42-2, 1189709-65-6
AppearanceWhite to off-white powder (predicted)
SolubilityLikely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited solubility in water (predicted)
ClassificationDeuterated carbamate derivative

The presence of the deuterium atoms alters subtle aspects of the compound's behavior compared to its non-deuterated analog, particularly in terms of its mass spectral characteristics and potential metabolic stability.

Synthesis Methods

Deuteration Strategy

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuteration at the methyl group provides unique characteristics in NMR spectroscopy. In 1H NMR, the absence of the methyl proton signals (typically around 2.8-3.0 ppm) distinguishes this compound from its non-deuterated counterpart. The expected 1H NMR would show signals characteristic of the aromatic protons in the phenyl rings (6.7-7.5 ppm), the ethyl carbamate CH2CH3 signals, and the benzyloxy CH2 signal.

In 13C NMR, the deuterated methyl group would show characteristic splitting due to carbon-deuterium coupling, with reduced intensity compared to non-deuterated carbon signals.

Mass Spectrometry

Mass spectrometric analysis would reveal a molecular ion peak at m/z 313, corresponding to the molecular weight of the compound. The fragmentation pattern would include characteristic losses of the carbamate group and the benzyloxy moiety. The deuterated methyl group provides a distinctive isotopic signature that can be used to trace the compound in complex mixtures.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for the analytical characterization of carbamate derivatives. For this compound, reversed-phase HPLC using C18 columns with methanol/water or acetonitrile/water mobile phases would be suitable for analysis and purification. TLC analysis typically employs silica gel plates with appropriate solvent systems such as hexane/ethyl acetate mixtures .

Applications and Research Significance

Analytical and Research Applications

The deuterium labeling makes this compound valuable as:

  • An internal standard for quantitative analysis in mass spectrometry

  • A tracer compound for metabolism studies

  • A reference material for structural elucidation of related compounds

Synthetic Chemistry Applications

Carbamates are important protecting groups in organic synthesis. The deuterated variant could serve specialized roles in synthetic pathways where deuterium labeling is desired in the final product or where the distinctive spectroscopic properties of the deuterated group are advantageous for reaction monitoring.

Structure-Activity Relationship Studies

The structural elements of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate can be analyzed in terms of their potential contributions to biological activity:

  • The benzyloxy group introduces lipophilicity and potential for π-π interactions with aromatic residues in biological targets

  • The carbamate functionality is capable of hydrogen bonding, contributing to potential interactions with receptors

  • The deuterated methyl group, while structurally similar to a normal methyl group, may influence the metabolic stability of the compound

Carbamate derivatives structurally similar to this compound have been investigated for activity at various biological targets, including dopamine receptors. The presence of the 3'-benzyloxyphenyl moiety is particularly noteworthy, as related structures appear in compounds investigated for dopaminergic activity .

Comparison with Related Compounds

Non-Deuterated Analogs

The non-deuterated analog, N-[1-(3'-benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate, would be expected to have nearly identical chemical and physical properties, with differences primarily in mass spectrometric behavior and potentially in metabolic stability. The stronger carbon-deuterium bonds in the deuterated compound may result in slower metabolic cleavage at this position.

Structural Analogs in Research

Various structural analogs of this compound have been synthesized and studied for different applications. For example:

  • Related dopamine receptor ligands containing similar structural elements have been developed for neurological research

  • Carbamate derivatives with similar aromatic substituents have been explored for their pharmacological properties

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